4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
- The compound’s structure consists of an indole nucleus with additional substituents, including acetyl, ethyl, and methoxy groups. These functional groups play a crucial role in its properties and reactivity.
4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: belongs to the class of indole derivatives. Indole compounds have diverse biological activities and are found in many synthetic drug molecules.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the condensation of appropriate starting materials. For instance, the indole nucleus can be synthesized via Fischer indole synthesis or other methods.
Reaction Conditions: Reactions typically occur under acidic or basic conditions, with suitable catalysts.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Biology: Investigating its effects on cellular processes, enzymatic activity, or receptor binding.
Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Exploring its use as a precursor for other compounds or as a building block in drug discovery.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it may bind to receptors, enzymes, or proteins, affecting cellular pathways.
- Detailed studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other indole derivatives is challenging without specific analogs.
Similar Compounds: While I don’t have a direct list, other indole derivatives (e.g., tryptophan, serotonin) share similarities in their core structure.
Properties
Molecular Formula |
C24H27NO6 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H27NO6/c1-5-31-18-9-7-17(8-10-18)22-21(15(2)26)23(27)24(28)25(22)13-12-16-6-11-19(29-3)20(14-16)30-4/h6-11,14,22,27H,5,12-13H2,1-4H3 |
InChI Key |
GBISHWOJLFUBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C |
Origin of Product |
United States |
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